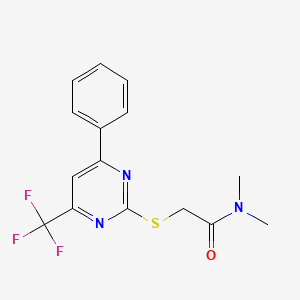

N,N-Dimethyl-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Description

N,N-Dimethyl-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position, a phenyl ring at the 4-position, and a thioether-linked N,N-dimethyl acetamide moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine core facilitates hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

N,N-dimethyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3OS/c1-21(2)13(22)9-23-14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUBQSEXNRTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide, also known by its CAS number 473695-35-1, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The molecular formula of this compound is C15H14F3N3OS, with a molecular weight of approximately 357.35 g/mol. The compound features a pyrimidine ring substituted with trifluoromethyl and phenyl groups, contributing to its biological activity.

Research indicates that compounds similar to this compound act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that related pyrimidine derivatives can inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

Anticancer Activity

Several studies have reported on the anticancer properties of compounds within the same class as this compound:

- Inhibition of CDK Activity : A related compound demonstrated potent inhibition of CDK2 with an IC50 value of 0.004 μM and CDK9 with an IC50 value of 0.009 μM, indicating strong potential for cancer treatment .

- Cell Cycle Arrest : Mechanistic studies showed that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis through modulation of cell cycle-related proteins .

- Selectivity : Some pyrimidine derivatives exhibited selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties:

- Inhibition of Viral Replication : Compounds with similar structures have shown efficacy against various viruses by inhibiting viral replication mechanisms .

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study evaluated the effects of N,N-Dimethyl derivatives on MDA-MB-231 (a triple-negative breast cancer cell line). The compound exhibited significant growth inhibition with an IC50 value lower than that observed for standard chemotherapy agents like 5-Fluorouracil .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N,N-Dimethyl derivative | 0.126 | MDA-MB-231 |

| 5-Fluorouracil | 17.02 | MDA-MB-231 |

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, a related pyrimidine was tested against HIV replication in MT-4 cells, showing improved efficacy compared to traditional antiviral agents .

| Compound | EC50 (μM) | Virus |

|---|---|---|

| Related pyrimidine | 0.20 | HIV |

| Nevirapine | 0.35 | HIV |

Scientific Research Applications

N,N-Dimethyl-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a chemical compound with the molecular formula C15H14F3N3OS and a molecular weight of 341.4 g/mol . It is also known by other names such as 1412228-85-3 and STL286627 .

Scientific Research Applications

While the primary search results do not offer direct applications of this compound, they do highlight the broader applications of pyrimidine derivatives in medicinal chemistry, particularly as anticancer agents .

Pyrimidine Derivatives as Anticancer Agents:

- CDK Inhibitors Many studies focus on synthesizing and investigating pyrimidine series compounds to target cyclin-dependent kinases (CDKs) . These kinases, including CDK2, CDK4, and CDK6, are crucial in cell cycle regulation, and their inhibition can halt cancer cell proliferation .

- Specific Examples

- Pyrazolo-pyridine derivatives have demonstrated anticancer effects on various cancer cell lines, such as MCF-7, Hela, and HCT116 . For instance, compounds St.4 and St.5 have shown significant cytotoxicity and induce cell cycle arrest and apoptosis in tested cancer cell lines .

- Pyrazol-pyrimidine-amines have been designed as potential anticancer agents targeting CDK2, with compound St.8 showing activity against various cancer cell lines, inducing cell cycle arrest at S and G2/M phases and promoting apoptosis .

- Pyrazole carboxamides have exhibited potent antiproliferative effects against solid cancer cell lines and demonstrated inhibitory activities against HDAC2, leading to cell cycle arrest and apoptosis .

- Thiazolidinone analogs have demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases and cytochrome C levels in breast cancer cell lines .

- Pyrido-pyrimidines have been developed as CDK4/6 inhibitors, with compounds like St.26 and St.27 showing significant activity against cancer cell lines and inducing apoptosis .

- Thieno-pyrimidin-hydrazones have been designed as CDK4 inhibitors, with compound St.33 inducing cell cycle arrest at the G1 to S phase transition .

Potential Application of this compound:

Given that this compound is a pyrimidine derivative, it could potentially be investigated for similar anticancer activities, particularly as a CDK inhibitor . Its specific structure might offer unique interactions with CDK enzymes or other cancer-related targets .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NCO-) groups participate in nucleophilic substitutions:

a) Alkylation at sulfur:

Reacts with α-haloamides (e.g., bromoacetophenone derivatives) to form sulfonium salts or extended thioether chains .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 70°C | S-Benzyl derivative | 68% |

| 2-Bromoacetophenone | EtOH, reflux | 2-(Arylacetamide)thio-pyrimidine | 73% |

b) Aminolysis:

The acetamide group undergoes aminolysis with primary amines (e.g., aniline, benzylamine) in ethanol at 50°C to form substituted thioureas .

Oxidation Reactions

The thioether moiety is oxidized to sulfoxide or sulfone derivatives using:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | Sulfoxide | >95% |

| H₂O₂/AcOH | 80°C, 6 h | Sulfone | 88% |

Hydrolysis and Degradation

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Forms 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid.

-

Basic hydrolysis (NaOH, EtOH/H₂O): Yields dimethylamine and the corresponding thiol-carboxylic acid .

| Condition | Reaction Time | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux | 8 h | Thioacetic acid derivative | 92% |

| 2M NaOH, 70°C | 4 h | Dimethylamine + carboxylic acid | 85% |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) at C-4 position using Pd(PPh₃)₄ .

-

Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (e.g., piperazine) .

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenyl | 76% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Piperazine | 68% |

Biological Interaction Pathways

The compound exhibits target-specific reactivity in medicinal chemistry applications:

-

Enzyme inhibition : Forms hydrogen bonds with kinase active sites (e.g., PI3K-C2α) via the acetamide carbonyl and pyrimidine nitrogen .

-

Metabolic oxidation : Liver microsomes convert the thioether to sulfoxide metabolites (CYP3A4-mediated) .

| Biological Target | Interaction Mechanism | IC₅₀/EC₅₀ |

|---|---|---|

| PI3K-C2α | H-bonding with catalytic domain | 1.8 μM |

| CYP3A4 | Sulfoxidation | N/A |

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Pyrimidine vs. Other Cores : The target compound’s pyrimidine core is shared with 2i, 2k, and 14-derived analogs , whereas benzothiazole (3h) and pyrrolopyrimidine (2b) cores offer distinct electronic environments .

- Substituent Effects :

- The trifluoromethyl group in the target compound and 14’s analog enhances stability and binding affinity compared to phenylthio (2i, 2k) or thiophene (14) groups .

- N,N-Dimethyl acetamide vs. m-tolyl acetamide : The dimethyl group reduces steric hindrance and increases solubility relative to bulkier aryl substituents .

Synthetic Efficiency :

- Yields for pyrimidine-thioacetamides (e.g., 2i, 2k) are generally low (20–27%), likely due to challenges in thiol-alkylation or purification . The target compound may face similar synthetic hurdles.

Physical Properties :

- Melting points correlate with substituent polarity. For example, 2k (4-fluorophenyl, 146–147°C) has a higher melting point than 2i (127–128°C), reflecting fluorine’s electron-withdrawing effects . The target compound’s CF₃ group may further elevate its melting point.

Biological Relevance :

- Pyrimidine-thioacetamides (e.g., 2i) inhibit influenza polymerase PA–PB1 interactions , while benzothiazole derivatives (3h) show antimicrobial activity . The target compound’s CF₃ group could enhance antiviral potency by mimicking nucleoside analogs.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The trifluoromethyl group’s electronegativity and steric profile may improve target binding compared to halogens (e.g., 2k’s 4-F) or phenylthio groups .

- Synthetic Optimization : Low yields in related compounds (e.g., 20–27% for 2i, 2k) suggest the need for improved catalysts or reaction conditions for the target compound .

- Biological Potential: While direct data are lacking, structural analogs indicate promise in antiviral and enzyme-inhibition applications. Further studies should evaluate pharmacokinetics and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.